4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid
Overview
Description
Preparation Methods
The synthesis of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid typically involves the reaction of 4-fluorobenzaldehyde with 4-hydroxybenzyl alcohol under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts depending on the desired transformation . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes. By inhibiting GSK-3, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid can be compared with other similar compounds such as:
2-Fluoro-4-(hydroxymethyl)benzoic acid: This compound has a similar structure but differs in the position of the fluorine and hydroxymethyl groups.
4-Fluoro-2-methylphenol: This compound has a similar fluorine substitution but lacks the carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
4-fluoro-2-[4-(hydroxymethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDRQQOCPYESCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=C(C=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689103 | |
Record name | 5-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-06-2 | |
Record name | 5-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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